molecular formula C12H24N2O3 B14289390 6-(Carbamoylamino)undecanoic acid CAS No. 138659-79-7

6-(Carbamoylamino)undecanoic acid

Cat. No.: B14289390
CAS No.: 138659-79-7
M. Wt: 244.33 g/mol
InChI Key: DYZYRHRGTAFFGL-UHFFFAOYSA-N
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Description

6-(Carbamoylamino)undecanoic acid is a compound that belongs to the class of carboxylic acids It is characterized by the presence of a carbamoylamino group attached to the sixth carbon of an undecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(carbamoylamino)undecanoic acid typically involves the reaction of undecanoic acid with a carbamoylating agent. One common method is the reaction of undecanoic acid with urea under acidic or basic conditions to form the carbamoylamino derivative. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-(Carbamoylamino)undecanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The carbamoylamino group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and alkylating agents like methyl iodide (CH₃I) are commonly employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

6-(Carbamoylamino)undecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in modulating biological pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antifungal agent and in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(carbamoylamino)undecanoic acid involves its interaction with specific molecular targets and pathways. The carbamoylamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as gene expression, signal transduction, and metabolic pathways. The compound’s effects on fungal metabolism, for example, involve the modulation of gene expression critical for virulence and cell wall assembly .

Comparison with Similar Compounds

Uniqueness: 6-(Carbamoylamino)undecanoic acid is unique due to the presence of the carbamoylamino group, which imparts distinct chemical and biological properties

Properties

CAS No.

138659-79-7

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

6-(carbamoylamino)undecanoic acid

InChI

InChI=1S/C12H24N2O3/c1-2-3-4-7-10(14-12(13)17)8-5-6-9-11(15)16/h10H,2-9H2,1H3,(H,15,16)(H3,13,14,17)

InChI Key

DYZYRHRGTAFFGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC(=O)O)NC(=O)N

Origin of Product

United States

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